molecular formula C10H16O3 B8656258 methyl 4-prop-2-enyloxane-4-carboxylate

methyl 4-prop-2-enyloxane-4-carboxylate

Cat. No.: B8656258
M. Wt: 184.23 g/mol
InChI Key: PLNSWNIBRJSHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-prop-2-enyloxane-4-carboxylate is an organic compound that belongs to the class of tetrahydropyrans This compound is characterized by the presence of an allyl group attached to the tetrahydropyran ring, along with a carboxylic acid methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-prop-2-enyloxane-4-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through cyclization reactions involving appropriate precursors such as dihydropyran or related compounds.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using reagents like allyl bromide or allyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 4-prop-2-enyloxane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The allyl group can undergo substitution reactions with nucleophiles like halides or amines in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (mCPBA), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Allyl bromide, allyl chloride, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Epoxides, aldehydes

    Reduction: Alcohols

    Substitution: Substituted allyl derivatives

Scientific Research Applications

methyl 4-prop-2-enyloxane-4-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 4-prop-2-enyloxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with enzymes and receptors. The ester group can be hydrolyzed to release the carboxylic acid, which may further participate in biochemical reactions.

Comparison with Similar Compounds

methyl 4-prop-2-enyloxane-4-carboxylate can be compared with similar compounds such as:

    Tetrahydropyran-4-carboxylic acid methyl ester: Lacks the allyl group, resulting in different reactivity and applications.

    4-Allyl-tetrahydro-pyran-4-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.

    4-Allyl-tetrahydro-pyran-4-carboxylic acid: The free carboxylic acid form, which exhibits different solubility and reactivity compared to the ester.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4-prop-2-enyloxane-4-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-4-10(9(11)12-2)5-7-13-8-6-10/h3H,1,4-8H2,2H3

InChI Key

PLNSWNIBRJSHSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOCC1)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To this was added tetrahydro-pyran-4-carboxylic acid methyl ester (7.2 g, 50 mmol) in THF (10 mL). There was almost no color change (light a little bit). This was stirred at −78° C. for 45 min. Then, a mixture of 5 g of HMPA and 10.92 g of allyl iodide was added via canula. Towards 90% of addition, white precipitate formed suddenly. This mixture was stirred at −78° C. for 20 min, then, the dry ice bath was removed and the stirring was continued to allow the reaction mixture to warm to r.t. over 30 min. When the precipitate was dissolved, the reaction mixture was poured into ice-water (100 mL) and ether (50 mL). The two layers were separated; the aqueous layer was extracted with ether (3×50 mL). The combined organic layers were washed with brine, dried (K2CO3), filtered, and concentrated in vacuo to get 8.75 g (95% yield) of the title compound as a yellow liquid.
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10.92 g
Type
reactant
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.